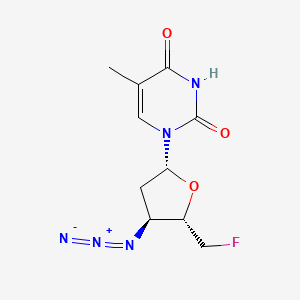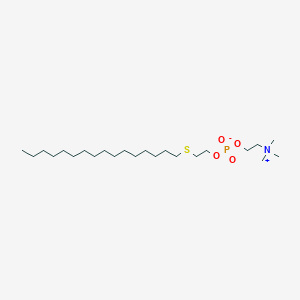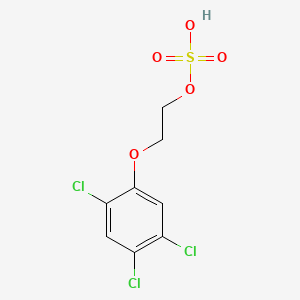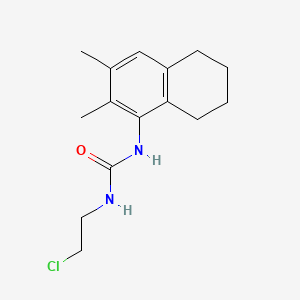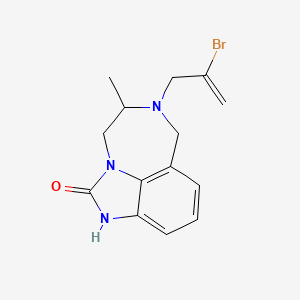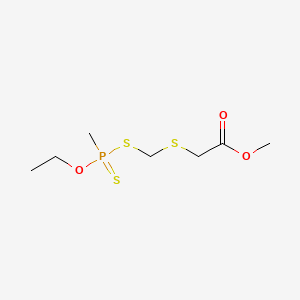
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes both phosphonodithioate and methoxycarbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate typically involves the reaction of methylphosphonodithioic acid with ethyl alcohol and methoxycarbonylmethylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of methylphosphonodithioic acid with ethyl alcohol: This step forms the ethyl ester of methylphosphonodithioic acid.
Addition of methoxycarbonylmethylthiol:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: It is used in biochemical studies to investigate the effects of organophosphate compounds on biological systems.
Medicine: It is studied for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of normal cellular processes. The molecular targets include enzymes involved in the synthesis and degradation of neurotransmitters, as well as those involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
O-Ethyl methylphosphonothioic acid: This compound has a similar phosphonothioate group but lacks the methoxycarbonylmethylthio group.
O,O-Dimethyl S-(methoxycarbonyl)methyl phosphorodithioate: This compound has a similar methoxycarbonylmethylthio group but different alkyl groups on the phosphorodithioate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
70519-66-3 |
|---|---|
Formule moléculaire |
C7H15O3PS3 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
methyl 2-[[ethoxy(methyl)phosphinothioyl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C7H15O3PS3/c1-4-10-11(3,12)14-6-13-5-7(8)9-2/h4-6H2,1-3H3 |
Clé InChI |
LUDKHDFIHVOJPR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C)SCSCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


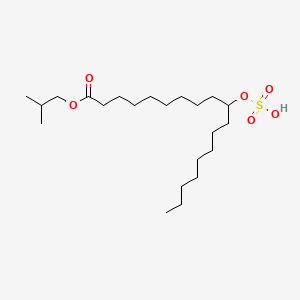
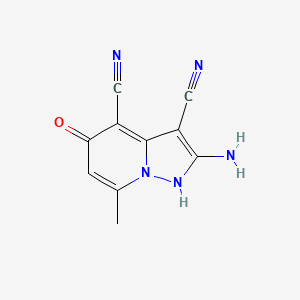
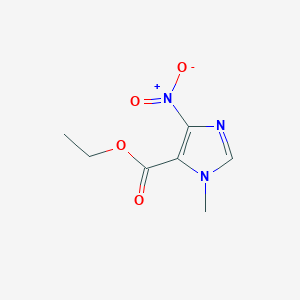

![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

